5-Butyl-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC17856649
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N |
|---|---|
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | 5-butyl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C13H19N/c1-2-3-5-11-6-4-7-12-10-14-9-8-13(11)12/h4,6-7,14H,2-3,5,8-10H2,1H3 |
| Standard InChI Key | OHXZBHJNYQJXIO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=CC2=C1CCNC2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
5-Butyl-1,2,3,4-tetrahydroisoquinoline features a fused bicyclic system comprising a benzene ring conjugated to a piperidine-like ring. The butyl group (-C₄H₉) is appended at the 5-position of the aromatic moiety (Figure 1). Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 5-Butyl-1,2,3,4-tetrahydroisoquinoline |
| CAS Number | 1695870-82-6 |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| SMILES | CCCCC1=CC=CC2=C1CCNC2 |
| InChI Key | DMJXRYSGXCLCFP-UHFFFAOYSA-N |
The planar aromatic system and basic tertiary nitrogen enable interactions with biological targets, while the lipophilic butyl group influences membrane permeability .
Synthesis and Manufacturing
Synthetic Routes
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Bischler-Napieralski Reaction: Cyclization of β-phenylethylamides using POCl₃ or PCl₅, followed by reduction .
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Pictet-Spengler Reaction: Acid-catalyzed condensation of β-arylethylamines with carbonyl compounds .
The butyl group may be introduced via:
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Friedel-Crafts Alkylation: Electrophilic substitution on preformed tetrahydroisoquinoline using butyl halides/Lewis acids.
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Cross-Coupling: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives .
Example Protocol (Hypothetical):
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Bischler-Napieralski cyclization of N-(2-(5-butylphenyl)ethyl)acetamide with POCl₃ yields 5-butyl-3,4-dihydroisoquinoline.
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Catalytic hydrogenation (H₂/Pd-C) reduces the dihydro intermediate to the tetrahydro form .
Physicochemical Properties
Experimental data remain sparse, but computational predictions and analog comparisons suggest:
| Property | Value | Method |
|---|---|---|
| LogP (octanol-water) | ~3.2 | Calculated (XLOGP3) |
| Aqueous Solubility | <1 mg/mL (25°C) | ESOL model |
| pKa (amine) | ~9.5 | Analog extrapolation |
| Boiling Point | ~300°C (est.) | Group contribution |
The compound’s lipophilicity (LogP >3) suggests moderate blood-brain barrier permeability, relevant for CNS-targeted applications .
Biological Activity and Applications
Industrial Applications
| Parameter | Classification |
|---|---|
| Acute Oral Toxicity | H302 (Harmful if swallowed) |
| Skin Irritation | H315 (Causes skin irritation) |
| Eye Damage | H319 (Causes serious eye irritation) |
| Respiratory Irritation | H335 (May cause respiratory irritation) |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, goggles, lab coat.
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Storage: Cool (2–8°C), inert atmosphere, away from oxidizers .
Future Perspectives
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Biological Screening: Prioritize in vitro assays for receptor binding (e.g., GPCRs, ion channels).
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Synthetic Optimization: Develop enantioselective routes for chiral variants.
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Toxicokinetics: ADME studies to evaluate therapeutic potential.
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